(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that features a benzoxazole ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves a multi-step process:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.
Aldol Condensation: The key step involves an aldol condensation reaction between the benzoxazole derivative and the appropriate aldehyde (4-chlorobenzaldehyde) in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be explored as a potential drug candidate.
Medicine
Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory activity, making it a candidate for drug development.
Industry
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation.
Catalytic Activity: As a ligand, the compound can coordinate with metal ions, altering their electronic properties and enhancing their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a chlorine atom.
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C23H16ClNO3 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H16ClNO3/c1-27-18-12-8-16(9-13-18)22(26)19(14-15-6-10-17(24)11-7-15)23-25-20-4-2-3-5-21(20)28-23/h2-14H,1H3/b19-14+ |
InChI Key |
SSJLHXSXPBJFGF-XMHGGMMESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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